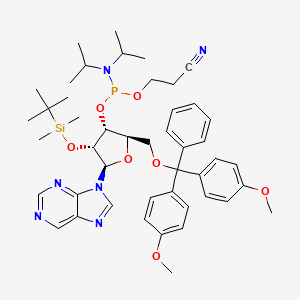

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite

Description

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite is a specialized nucleoside phosphoramidite used in oligonucleotide synthesis. Its structure includes:

- 2'-O-TBDMS group: A bulky silyl protecting group that enhances stability during RNA synthesis by preventing undesired side reactions .

- 5-O-DMT group: A dimethoxytrityl group that protects the 5'-hydroxyl and enables stepwise chain elongation in solid-phase synthesis.

- 3'-CE phosphoramidite: A 2-cyanoethyl phosphoramidite linker critical for coupling nucleotides during automated synthesis.

- Nebularine base: A purine analog (deazapurine) lacking the 7-nitrogen atom, which alters base-pairing properties and enhances resistance to enzymatic degradation .

This compound is pivotal in synthesizing oligonucleotides for applications such as antisense therapy, gene silencing, and structural studies of nucleic acids .

Properties

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3/t40-,41-,42-,44-,60?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQDUERYNRWJQB-DFDZFBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H61N6O7PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of the 5'-O-Dimethoxytrityl (DMT) Group

The 5'-hydroxyl group of nebularine is first protected with a dimethoxytrityl (DMT) group, a standard strategy in oligonucleotide synthesis to block reactivity during chain elongation. The DMT group is introduced under anhydrous conditions using 4,4'-dimethoxytrityl chloride in the presence of a base such as pyridine or N-methylimidazole. This step typically achieves >95% yield, with the bulky DMT group ensuring steric hindrance against unintended side reactions.

2'-O-tert-Butyldimethylsilyl (TBS) Protection

Selective protection of the 2'-hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) is achieved using a novel organocatalytic system. A chiral catalyst derived from (S)-valinol and cyclopentyl aldehyde facilitates regioselective silylation at the 2'-position, avoiding competing reactions at the 3'-OH. This method replaces traditional multi-step protection-deprotection sequences, achieving 85–92% selectivity for the 2'-O-TBS derivative.

Organocatalytic Synthesis of 5'-O-DMT-2'-O-TBS-Nebularine

Catalyst Preparation

The organocatalyst is synthesized in two stages:

Table 1: Catalyst Synthesis Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Imine Formation | Cyclopentanecarboxaldehyde, (S)-valinol | RT, 3 hr | 78% |

| Ring Closure | N,N-DMF dimethyl acetal, MeOH | RT, 1 hr | 89% |

Silylation Reaction

The nebularine derivative (5'-O-DMT-nebularine) is treated with TBSCl (1.2 equiv) and the organocatalyst (10–20 mol%) in dichloromethane at room temperature. The reaction completes within 4–6 hours, yielding 5'-O-DMT-2'-O-TBS-nebularine with minimal 3'-O-silylation byproducts.

Phosphoramidite Activation and Coupling

3'-CE Phosphoramidite Formation

The 3'-hydroxyl group of 5'-O-DMT-2'-O-TBS-nebularine is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is conducted under inert atmosphere with N-methylimidazole (0.5 equiv) and N,N-diisopropylethylamine (2.5 equiv) as activators.

Table 2: Phosphoramidite Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous CHCl |

| Temperature | 0°C → RT |

| Time | 1–2 hr |

| Yield | 88–92% |

Coupling Efficiency and Side Reactions

Coupling efficiency exceeds 98% when using 5-ethylthio-1H-tetrazole as an activator, as confirmed by trityl assay. Unreacted 5'-OH groups (<2%) are capped with acetic anhydride and 1-methylimidazole to prevent deletion sequences. Notably, the TBS group’s steric bulk minimizes phosphoramidite migration during coupling.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexane (10% → 30%), followed by methanol in dichloromethane (1% → 5%) to remove residual silyl ethers. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Chemical Reactions Analysis

Types of Reactions

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Oxidation: Conversion of phosphite triester to phosphate triester.

Reduction: Removal of protective groups under mild conditions.

Substitution: Introduction of functional groups at specific positions on the nucleoside

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group, and acetic acid for removal of the DMT group. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions include fully deprotected nucleosides and oligonucleotides with modified backbones, which are essential for various applications in molecular biology and medicinal chemistry .

Scientific Research Applications

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is widely used in the synthesis of modified oligonucleotides, which are crucial for:

Gene Editing: Enhancing the precision and efficiency of CRISPR-Cas9 systems.

Drug Development: Creating stable and specific nucleic acid-based therapeutics.

Diagnostic Tools: Developing highly sensitive and specific probes for detecting genetic mutations and pathogens

Mechanism of Action

The compound exerts its effects by incorporating modified nucleosides into DNA or RNA sequences. This modification enhances the stability and specificity of the nucleic acids, allowing for more precise targeting of genetic sequences. The molecular targets include specific nucleotides within the genetic material, and the pathways involved are those related to nucleic acid synthesis and repair .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

*The molecular formula of the target compound can be inferred as C₄₈H₆₄N₅O₈PSi (estimated), based on structural analogs.

A. Base-Specific Functionality

- Nebularine: Used in oligonucleotides for studying mismatched base pairs or inducing mutations due to its non-canonical pairing behavior .

- Inosine: Acts as a universal base in PCR primers and probes, improving hybridization flexibility .

- 2'-O-Methylcytidine : Enhances siRNA stability and reduces immune response in therapeutic applications .

- Adenosine (N6-Benzoyl): Common in RNA synthesis for antisense oligonucleotides targeting viral genomes .

B. Protection Strategy

- 2'-O-TBDMS vs. 2'-Deoxy :

- 2'-O-Methyl vs. TBDMS :

Stability and Reactivity

Table 2: Stability Under Deprotection Conditions

The TBDMS group in the target compound requires harsh fluoride-based conditions but ensures high RNA strand integrity .

Biological Activity

Overview

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite (CAS No. 151132-95-5) is a modified nucleoside analog that plays a significant role in the synthesis of oligonucleotides, particularly for applications in gene editing, drug development, and diagnostics. Its unique chemical structure allows for increased stability and specificity in nucleic acid sequences, making it a valuable tool in molecular biology and medicinal chemistry.

Target of Action

Nebularine, the parent compound of this phosphoramidite, is known to inhibit adenosine deaminase, an enzyme that plays a crucial role in nucleic acid metabolism. This inhibition can lead to altered cellular responses and has implications in cancer treatment and other therapeutic areas.

Mode of Action

The compound enhances the efficiency of oligonucleotide synthesis by providing protective groups that stabilize the nucleoside during chemical reactions. This stabilization allows for more precise incorporation into nucleic acid sequences, which is essential for applications such as CRISPR-Cas9 gene editing.

Biochemical Pathways

Research indicates that derivatives of nebularine can inhibit DNA methylation and tumor growth both in vitro and in vivo. The phosphoramidite's ability to bind tightly to its target enzymes suggests a potential for long-lasting effects on cellular processes, although this may also lead to toxic effects due to irreversible binding.

Anticancer Properties

Studies have shown that 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine exhibits significant anticancer activity. For instance, it has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's modifications enhance its stability against degradation by serum nucleases, allowing for prolonged activity in biological systems .

Case Studies

- In Vitro Studies : In one study, modified isRNA containing similar structural features was tested on B16 melanoma cells. The results indicated an IC50 value of approximately 68 nM, demonstrating effective antiproliferative action with significant implications for cancer therapies .

- In Vivo Studies : Animal models injected with chemically modified isRNA showed enhanced immune responses and reduced tumor sizes, suggesting that modifications like those found in 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine can improve therapeutic outcomes .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE | Modified nucleoside | Anticancer, gene editing | High stability and specificity |

| 2’-O-tert-Butyldimethylsilyl-5-O-DMT-cytidine 3’-CE | Similar modification | Moderate anticancer activity | Less stability compared to nebularine |

| N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-(tert-butyl)dimethylsilylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | Complex structure | Limited applications | Used primarily for specific oligonucleotide synthesis |

Preparation Methods

The synthesis of this compound involves several steps:

- Protection of Hydroxyl Groups : The introduction of tert-butyldimethylsilyl (TBS) and dimethoxytrityl (DMT) groups protects the hydroxyl functionalities necessary for subsequent reactions.

- Chemical Reactions : Common reactions include oxidation to convert phosphite triesters to phosphate triesters and deprotection steps using reagents like tetrabutylammonium fluoride (TBAF) .

Q & A

Basic Questions

Q. What are the critical steps for synthesizing 2'-O-TBDMS-5-O-DMT-nebularine 3'-CE phosphoramidite, and how is purity ensured?

- Synthesis Protocol :

- Phosphitylation : React the nucleoside (e.g., nebularine derivative) with 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite (1.2 eq) in anhydrous CH₂Cl₂ under argon, using DIEA (2.2 eq) as the base. Stir at room temperature for 1 hour .

- Workup : Quench with methanol, dilute with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

- Purity Control :

- HPLC : Use a C18 column with a gradient of triethylammonium acetate (pH 6.8) and acetonitrile (5–65% over 65 min) to resolve impurities. Typical purity ≥95% is achievable .

- NMR : Confirm structure via ³¹P NMR (δ ~148 ppm for phosphoramidite) and ¹H/¹³C for protecting groups (e.g., DMT at δ 3.2–3.3 ppm) .

Q. What storage conditions are optimal for maintaining phosphoramidite stability?

- Temperature : Store at ≤–15°C in airtight, argon-purged vials to prevent oxidation or hydrolysis .

- Solvent : Use anhydrous acetonitrile (H₂O <0.001%) for dissolution to minimize degradation during synthesis .

- Shelf Life : Typically 6–12 months under these conditions, with periodic ³¹P NMR to monitor degradation (e.g., H-phosphonate formation at δ ~8 ppm) .

Advanced Research Questions

Q. How can low coupling efficiency of this phosphoramidite in solid-phase oligonucleotide synthesis be addressed?

- Root Causes :

- Oxidation : Residual THF peroxide in solvents can oxidize phosphoramidites, reducing coupling efficiency. Use freshly distilled THF or replace with MeCN .

- Moisture : Trace water in synthesis columns hydrolyzes the active intermediate. Pre-dry columns with anhydrous MeCN and use molecular sieves in solvent reservoirs .

- Optimization Strategies :

- Coupling Time : Extend coupling time to 300 seconds (vs. standard 30 sec) for sterically hindered derivatives.

- Activator : Substitute standard tetrazole with 5-ethylthio-1H-tetrazole (ETT) for higher reactivity, especially for 2'-O-TBDMS-protected residues .

Q. What analytical methods resolve contradictions in reported stability data for TBDMS-protected phosphoramidites?

- Contradictions : Some studies report TBDMS group hydrolysis under acidic conditions (e.g., during DMT removal), while others note stability.

- Methodological Validation :

- LC-MS : Monitor for [M–TBDMS]+ ions (Δm/z = 114) to detect hydrolysis. Use neutral pH buffers (e.g., 0.1 M TEAA) during HPLC to avoid artifacts .

- Kinetic Studies : Compare hydrolysis rates at pH 4.5 (DMT cleavage) vs. pH 7.0. TBDMS is stable at pH >6 but hydrolyzes at pH <5 .

Q. How does the 2'-O-TBDMS group influence duplex stability in modified oligonucleotides?

- Experimental Design :

- Synthesis : Incorporate the phosphoramidite into 12-mer ODNs (e.g., 5′-ATGGCGXGCTAT-3′, X = modified residue) using a 1 μmol-scale synthesizer .

- Thermal Melting (Tm) : Compare Tm of TBDMS-modified vs. 2'-O-MOE or 2'-F analogs in complementary DNA/RNA duplexes. Expect ΔTm ≈ –2°C per TBDMS group due to steric hindrance .

- NMR Structural Analysis : Use NOESY to confirm 3'-endo sugar pucker, which mimics RNA but may reduce base stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.